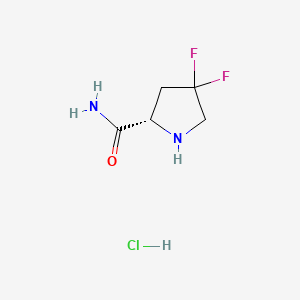

4,4-Difluoro-L-prolinamide hydrochloride

描述

The exact mass of the compound (S)-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2S)-4,4-difluoropyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2N2O.ClH/c6-5(7)1-3(4(8)10)9-2-5;/h3,9H,1-2H2,(H2,8,10);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQDQYAEZGKHOB-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC1(F)F)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC1(F)F)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669800 | |

| Record name | 4,4-Difluoro-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426844-51-1 | |

| Record name | 2-Pyrrolidinecarboxamide, 4,4-difluoro-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=426844-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Difluoro-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Difluoro-L-prolinamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4-Difluoro-L-prolinamide Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,4-Difluoro-L-prolinamide hydrochloride is a fluorinated, chiral pyrrolidine derivative that has emerged as a critical building block in medicinal chemistry and drug development. Its unique structural features, particularly the gem-difluoro substitution at the C4 position of the proline ring, impart advantageous properties to parent molecules, including enhanced metabolic stability and bioavailability. This guide provides a comprehensive overview of the fundamental properties, synthesis, analytical characterization, and key applications of this compound, with a particular focus on its role in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.

Introduction: The Significance of Fluorination in Proline Scaffolds

Proline and its derivatives are privileged scaffolds in drug design due to their rigid, cyclic structure which can effectively mimic peptide beta-turns and introduce conformational constraints in bioactive molecules. The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. In the context of proline analogs, fluorination can profoundly influence pKa, lipophilicity, and metabolic stability by blocking sites susceptible to oxidative metabolism. The gem-difluoro group at the 4-position of the proline ring in this compound offers a unique combination of steric and electronic effects that have proven beneficial in the design of potent and selective enzyme inhibitors.

Physicochemical and Basic Properties

This compound is a white to off-white solid at room temperature.[1] Its core structure consists of a pyrrolidine ring with two fluorine atoms at the C4 position, an amide group at the C2 position in the (S)-configuration, and is supplied as a hydrochloride salt.

| Property | Value | Source(s) |

| CAS Number | 426844-51-1 | [1][2][3][4] |

| Molecular Formula | C₅H₈F₂N₂O·HCl | [1][4] |

| Molecular Weight | 186.59 g/mol | [1][4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 208-213 °C (decomposes) | [1] |

| Optical Rotation | [α]D21 = -30.0 ± 2º (c=1 in H₂O) | [1] |

| Purity | ≥97% (HPLC) | [2][4] |

| Storage | Store at 0-8°C | [1] |

Synthesis and Manufacturing

While a specific, detailed synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and industrially relevant synthetic route can be constructed from patent literature and established chemical transformations. The synthesis logically proceeds through two key stages: the formation of the L-prolinamide backbone and the fluorination of a suitable proline precursor.

Conceptual Synthetic Pathway

Caption: Conceptual synthetic pathways to this compound.

Step-by-Step Synthesis Protocol (Illustrative)

The following protocol is a composite illustration based on related syntheses and represents a viable approach.

Step 1: Synthesis of L-Prolinamide from L-Proline

This transformation can be achieved through the esterification of L-proline followed by amidation.

-

Esterification: L-proline is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., thionyl chloride) to form the corresponding methyl ester hydrochloride.

-

Amidation: The proline methyl ester hydrochloride is then treated with ammonia in a suitable solvent (e.g., methanol) to yield L-prolinamide.

Step 2: Fluorination of a Protected 4-Hydroxy-L-proline Derivative

A more direct route to the target molecule involves the fluorination of a protected 4-hydroxy-L-proline derivative.

-

Protection: The amino group of 4-hydroxy-L-proline is protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions.

-

Fluorination: The hydroxyl group of the N-Boc-4-hydroxy-L-proline is then replaced with two fluorine atoms. This is a challenging transformation that can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent. This step is crucial and requires careful control of reaction conditions to ensure high yield and stereochemical integrity.

-

Amidation: The carboxylic acid of the resulting N-Boc-4,4-difluoro-L-proline is converted to the primary amide. This can be accomplished by activating the carboxylic acid (e.g., with a carbodiimide) and then reacting it with ammonia.

-

Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions (e.g., with hydrochloric acid in an organic solvent), which concurrently forms the desired hydrochloride salt.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is usually performed using a UV detector at a low wavelength (around 210 nm) due to the lack of a strong chromophore in the molecule. For determining enantiomeric purity, a chiral HPLC method or derivatization with a chiral reagent followed by reversed-phase HPLC can be employed.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

-

¹H NMR: The proton NMR spectrum provides information about the number and connectivity of hydrogen atoms in the molecule. A ¹H NMR spectrum for this compound is available from some suppliers.[6]

-

¹³C NMR: The carbon NMR spectrum reveals the carbon skeleton of the molecule.

-

¹⁹F NMR: Due to the presence of two fluorine atoms, ¹⁹F NMR is a particularly powerful tool for characterizing this compound. The chemical shifts and coupling constants of the fluorine signals can provide valuable information about the electronic environment and conformation of the pyrrolidine ring. The diastereotopic fluorine atoms in 4,4-difluoroproline derivatives exhibit distinct chemical shifts that are sensitive to the cis/trans isomerism of the preceding amide bond and the ring pucker conformation.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further confirm its structure.

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors.[2][6]

Building Block for DPP-IV Inhibitors

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8][9] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-IV inhibitors an important class of oral antihyperglycemic agents for the treatment of type 2 diabetes.[10]

References

- 1. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,4-二氟-L-脯氨酸酰胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. (S)-4,4-DIFLUOROPYRROLIDINE-2-CARBOXAMIDE HYDROCHLORIDE, CasNo.426844-51-1 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]

- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, CAS No. 426844-51-1 - iChemical [ichemical.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Advantage of Fluorination: A Technical Guide to 4,4-Difluoro-L-prolinamide Hydrochloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool for optimizing drug candidates. This guide provides an in-depth technical overview of 4,4-Difluoro-L-prolinamide hydrochloride (CAS Number: 426844-51-1), a chiral building block of significant interest, particularly in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. We will delve into its synthesis, physicochemical properties, the profound impact of gem-difluorination on conformational behavior, and its application in the design and evaluation of potent enzyme inhibitors.

Physicochemical Properties and Characterization

This compound presents as a white to off-white solid with the molecular formula C₅H₈F₂N₂O·HCl and a molecular weight of 186.59 g/mol .[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 426844-51-1 | [1] |

| Molecular Formula | C₅H₉ClF₂N₂O | |

| Molecular Weight | 186.59 g/mol | |

| Appearance | White to off-white solid | [1] |

| Melting Point | 222°C | [2] |

| Optical Rotation | [α]/D −23±5° (c = 0.5 in H₂O) | [1][2] |

| SMILES | Cl.NC(=O)[C@@H]1CC(F)(F)CN1 | [1] |

| InChI Key | RRQDQYAEZGKHOB-DFWYDOINSA-N | [1] |

Characterization: The structural integrity and purity of this compound are typically confirmed using a suite of analytical techniques. While specific spectra for this exact compound are proprietary to suppliers, the expected spectroscopic features can be inferred.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would exhibit characteristic signals for the proline ring protons, with coupling patterns influenced by the rigidified ring structure and the presence of the fluorine atoms. The amide protons would also be visible.

-

¹³C NMR would show distinct chemical shifts for the five carbon atoms of the pyrrolidine ring and the carboxamide carbon. The carbon bearing the two fluorine atoms would exhibit a characteristic triplet due to C-F coupling.

-

¹⁹F NMR is particularly informative, revealing the chemical environment of the fluorine atoms and providing insights into the conformational dynamics of the pyrrolidine ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the free base (C₅H₈F₂N₂O).

-

Purity Analysis: High-performance liquid chromatography (HPLC) is routinely used to assess the purity of the compound.[3]

Synthesis of this compound: A Plausible Route

While a detailed, publicly available, step-by-step synthesis of this compound is scarce, a plausible and scientifically sound synthetic route can be constructed based on established methodologies for the synthesis of fluorinated prolines and prolinamides. A common strategy involves the fluorination of a suitable hydroxyproline derivative, followed by amidation and deprotection.

A likely synthetic pathway would commence with a protected form of cis-4-hydroxy-L-proline. The hydroxyl group can be converted to a leaving group, such as a tosylate, followed by nucleophilic fluorination. Alternatively, deoxofluorination using reagents like diethylaminosulfur trifluoride (DAST) can be employed. The resulting 4,4-difluoro-L-proline derivative would then undergo amidation at the carboxylic acid position, followed by the removal of any protecting groups to yield the final hydrochloride salt. A key step in a related synthesis involves the deprotection of tert-butyl (2S)-2-(aminocarbonyl)-4,4-difluoro-1-pyrrolidinecarboxylate using hydrochloric acid.[4]

Experimental Protocol: Hypothetical Synthesis of this compound

Step 1: Protection of 4-hydroxy-L-proline

-

To a solution of cis-4-hydroxy-L-proline in a suitable solvent (e.g., a mixture of dioxane and water), add di-tert-butyl dicarbonate (Boc₂O) and a base such as sodium hydroxide.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Acidify the reaction mixture and extract the Boc-protected product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-cis-4-hydroxy-L-proline.

Step 2: Oxidation to the Ketone

-

Dissolve the Boc-protected hydroxyproline in a suitable solvent like dichloromethane (DCM).

-

Add an oxidizing agent, such as Dess-Martin periodinane or perform a Swern oxidation, at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction and work up to isolate the corresponding ketone, Boc-4-oxo-L-proline.

Step 3: Geminal Difluorination

-

Dissolve the Boc-4-oxo-L-proline in an anhydrous, inert solvent like DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., -78 °C) and add a deoxofluorinating agent such as DAST or Deoxo-Fluor® dropwise.

-

Allow the reaction to slowly warm to room temperature and stir until completion.

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer, and purify by column chromatography to obtain Boc-4,4-difluoro-L-proline.

Step 4: Amidation

-

Dissolve the Boc-4,4-difluoro-L-proline in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add a coupling agent (e.g., HATU or HBTU) and a base (e.g., diisopropylethylamine - DIPEA).

-

Add a source of ammonia, such as ammonium chloride, and stir at room temperature.

-

Monitor the reaction by TLC. Upon completion, perform an aqueous workup and extract the product.

-

Purify the crude product by column chromatography to yield tert-butyl (2S)-2-(aminocarbonyl)-4,4-difluoro-1-pyrrolidinecarboxylate.

Step 5: Deprotection

-

Dissolve the Boc-protected amide in a suitable solvent, such as dioxane or ethyl acetate.

-

Add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane).

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

The product, this compound, will often precipitate from the solution and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

Caption: Plausible synthetic workflow for this compound.

The Role of Fluorine in Modulating Proline Conformation and Enzyme Inhibition

The introduction of two fluorine atoms at the C4 position of the proline ring has profound stereoelectronic effects that significantly influence its conformational preferences. This is a key reason for the utility of this compound in drug design.

Conformational Rigidity and Ring Pucker: The proline ring can adopt two major puckered conformations: Cγ-endo (the Cγ atom is on the same side of the ring as the carboxyl group) and Cγ-exo (the Cγ atom is on the opposite side). The gem-difluoro substitution restricts the conformational flexibility of the pyrrolidine ring, favoring specific puckering modes. This pre-organization of the molecule can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity.

Modulation of Amide Bond Isomerization: The peptide bond preceding a proline residue can exist in either a cis or trans conformation. The energy barrier for isomerization between these two states is relatively high. Fluorination at the C4 position can influence the cis/trans equilibrium and the rate of isomerization, which can be critical for biological activity.

Enhanced Binding Interactions: The highly electronegative fluorine atoms can engage in favorable interactions within a protein's active site, such as hydrogen bonds with backbone amides or electrostatic interactions. Furthermore, the C-F bond can participate in non-classical interactions, further stabilizing the ligand-protein complex.

Application in the Development of DPP-IV Inhibitors

A primary application of this compound is as a key building block for the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors. DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels. By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-IV inhibitors an important class of therapeutics for type 2 diabetes.

Many potent DPP-IV inhibitors are peptidomimetics that mimic the natural substrates of the enzyme.[5] These inhibitors often feature a proline-like moiety that interacts with the S1 subsite of the DPP-IV active site. The amide group of this compound can be further modified, for instance, by dehydration to a nitrile, to create a "warhead" that forms a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-IV active site.[6]

Caption: Mechanism of action of DPP-IV inhibitors.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

This protocol describes a general fluorescence-based assay for determining the inhibitory activity of a compound derived from this compound against human recombinant DPP-IV.

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)

-

Assay buffer: e.g., Tris-HCl buffer, pH 7.5

-

Test compound (DPP-IV inhibitor)

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Prepare a working solution of human recombinant DPP-IV in the assay buffer.

-

Prepare a working solution of the Gly-Pro-AMC substrate in the assay buffer.

-

-

Assay Setup:

-

In the wells of a 96-well black microplate, add the following:

-

Test wells: A specified volume of the diluted test compound and the DPP-IV enzyme solution.

-

Control wells (100% activity): Assay buffer (instead of the test compound) and the DPP-IV enzyme solution.

-

Blank wells (no enzyme): Assay buffer (instead of the test compound and enzyme solution).

-

Positive control wells: A known concentration of the positive control inhibitor and the DPP-IV enzyme solution.

-

-

-

Pre-incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of the Reaction:

-

Add the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a fluorescence microplate reader. The cleavage of the AMC group from the substrate by DPP-IV results in an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of test well - Rate of blank well) / (Rate of control well - Rate of blank well)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

-

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced drug candidates. The gem-difluorination at the C4 position of the proline ring imparts unique conformational properties that can enhance binding affinity and selectivity for target enzymes. Its primary application in the development of DPP-IV inhibitors for type 2 diabetes highlights the power of fluorine chemistry in modern drug discovery. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for the effective utilization of this compound in their research and development endeavors.

References

- 1. Synthonix, Inc > 426844-51-1 | (S)-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride [synthonix.com]

- 2. This compound, CAS No. 426844-51-1 - iChemical [ichemical.com]

- 3. (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride | 1001354-51-3 | Benchchem [benchchem.com]

- 4. EP1487807B1 - Cyano-pyrrolidines as DPP-IV inhibitors - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of (S)-4,4-Difluoropyrolidine-2-carboxamide Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Proline Analogs

Proline, a unique secondary amino acid, imparts significant conformational constraints on peptides and proteins, influencing their structure and function.[1][2] The strategic introduction of fluorine atoms into the proline ring offers a powerful tool to modulate these properties. Fluorination can alter pucker preference, cis/trans isomerization rates, and metabolic stability, making fluorinated proline analogs highly valuable in medicinal chemistry and drug design.[3][4][5] (S)-4,4-Difluoropyrolidine-2-carboxamide hydrochloride, in particular, is a key building block for various therapeutic agents, including dipeptidyl peptidase IV (DPP-IV) inhibitors used in the management of type 2 diabetes.[6] Its geminal difluoro substitution at the C4 position enhances stability and can significantly impact binding affinity and bioavailability.[6] This guide provides an in-depth, technically-focused protocol for the synthesis of this important compound, grounded in established chemical principles.

Synthetic Strategy: A Multi-Step Approach from a Protected Precursor

The synthesis of (S)-4,4-Difluoropyrolidine-2-carboxamide hydrochloride is most effectively achieved through a multi-step sequence starting from a commercially available, protected precursor. A common and logical route involves the following key transformations:

-

Starting Material Selection: The synthesis commences with a suitable N-protected (S)-4,4-difluoropyrrolidine-2-carboxylic acid derivative. N-Boc-(S)-4,4-difluoropyrolidine-2-carboxylic acid is an excellent choice due to the stability of the Boc protecting group under various reaction conditions and its straightforward removal under acidic conditions.[7]

-

Amide Formation: The carboxylic acid moiety is converted to the primary amide. This is a critical step that can be achieved using a variety of modern coupling reagents to ensure high yield and purity.

-

Deprotection and Salt Formation: The final step involves the removal of the N-Boc protecting group and the concurrent formation of the hydrochloride salt, yielding the desired product.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for (S)-4,4-Difluoropyrolidine-2-carboxamide hydrochloride.

Detailed Experimental Protocols

Part 1: Amide Formation from N-Boc-(S)-4,4-difluoropyrolidine-2-carboxylic acid

The conversion of a carboxylic acid to a primary amide is a cornerstone of organic synthesis. The use of coupling reagents is essential to activate the carboxylic acid for nucleophilic attack by ammonia. A common and effective method involves the use of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with an activating agent like HOBt (Hydroxybenzotriazole).

Reaction Scheme:

Step-by-Step Protocol:

-

Dissolution: Dissolve N-Boc-(S)-4,4-difluoropyrolidine-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Activation: Add HOBt (1.1 eq) and EDC hydrochloride (1.2 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active ester intermediate.

-

Ammonolysis: Introduce a source of ammonia. This can be achieved by bubbling ammonia gas through the solution or by adding a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Table 1: Reagents and Stoichiometry for Amide Formation

| Reagent | Molar Eq. | Purpose |

| N-Boc-(S)-4,4-difluoropyrolidine-2-carboxylic acid | 1.0 | Starting Material |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) | 1.2 | Coupling Reagent |

| Hydroxybenzotriazole (HOBt) | 1.1 | Activating Agent |

| Ammonia (e.g., 7N in Methanol) | Excess | Nucleophile |

| Dichloromethane (DCM) | - | Solvent |

Part 2: Boc Deprotection and Hydrochloride Salt Formation

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group. This is typically achieved under acidic conditions, which conveniently allows for the simultaneous formation of the hydrochloride salt.

Reaction Scheme:

Step-by-Step Protocol:

-

Dissolution: Dissolve the purified (S)-N-Boc-4,4-difluoropyrolidine-2-carboxamide from the previous step in a suitable organic solvent. Dioxane, methanol, or ethyl acetate are commonly used.

-

Acidification: Add a solution of hydrochloric acid. A solution of 4M HCl in dioxane is a common and effective reagent for this purpose. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the deprotection by TLC or LC-MS. The reaction is usually complete within a few hours.

-

Isolation: The hydrochloride salt is often insoluble in the reaction solvent and will precipitate out. The product can be isolated by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

-

Purification: The resulting solid can be washed with a non-polar solvent like diethyl ether or hexane to remove any organic impurities and then dried under vacuum to yield the final product as a white to off-white solid.

Table 2: Reagents for Deprotection and Salt Formation

| Reagent | Purpose |

| (S)-N-Boc-4,4-difluoropyrolidine-2-carboxamide | Starting Material |

| 4M HCl in Dioxane | Deprotecting agent and salt formation |

| Dioxane / Ethyl Acetate | Solvent |

| Diethyl Ether / Hexane | Washing solvent |

Mechanistic Insights

A deeper understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization.

Amide Coupling Mechanism:

The carbodiimide-mediated amide formation proceeds through the activation of the carboxylic acid.

Caption: Mechanism of EDC-mediated amide coupling.

The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by ammonia to form the desired amide, with the byproduct being a soluble urea derivative. HOBt can react with the O-acylisourea to form an active ester, which can reduce the risk of side reactions.

Boc Deprotection Mechanism:

The acid-catalyzed removal of the Boc group proceeds via the formation of a stable tert-butyl cation.

Caption: Mechanism of acid-catalyzed Boc deprotection.

The carbonyl oxygen of the Boc group is protonated, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily decarboxylates to release the free amine, which is then protonated by the acid in the reaction medium to form the hydrochloride salt.

Conclusion

The synthesis of (S)-4,4-Difluoropyrolidine-2-carboxamide hydrochloride is a well-established process that is crucial for the development of novel pharmaceuticals. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers and drug development professionals can confidently and efficiently produce this valuable building block. Careful execution of each step, coupled with diligent reaction monitoring, will ensure a high yield and purity of the final product.

References

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. The synthesis of fluorinated proline analogues - ePrints Soton [eprints.soton.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. N-BOC-4,4-difluoro-L-proline synthesis - chemicalbook [chemicalbook.com]

The Strategic Role of 4,4-Difluoro-L-prolinamide Hydrochloride in the Advancement of Dipeptidyl Peptidase-4 Inhibitors

A Technical Guide for Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide delineates the pivotal role of 4,4-Difluoro-L-prolinamide hydrochloride as a sophisticated building block in the synthesis of potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors. Moving beyond a simplistic view of this compound, we explore the strategic incorporation of the gem-difluoro motif on the proline scaffold and its profound implications for the conformational integrity, metabolic stability, and ultimately, the therapeutic efficacy of the final active pharmaceutical ingredients (APIs). This document serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals, providing a comprehensive overview of the underlying chemistry, the mechanism of action of the resultant inhibitors, and the structure-activity relationships that govern their design.

Introduction: Beyond a Simple Intermediate

This compound has emerged as a key synthetic intermediate in the development of a class of oral hypoglycemic agents known as DPP-4 inhibitors.[1] While not an active therapeutic agent in itself, its true value lies in the strategic introduction of gem-difluoro substitution on the L-proline framework. This modification imparts unique stereoelectronic properties that are highly sought after in modern drug design, influencing the pharmacokinetic and pharmacodynamic profiles of the final drug candidates. This guide will elucidate the journey of this compound from a chiral building block to a cornerstone of potent DPP-4 inhibitor synthesis.

The Impact of Fluorine in Modern Drug Design

The deliberate incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's therapeutic profile. The introduction of a gem-difluoro group at the 4-position of the proline ring, as seen in this compound, offers several distinct advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This increased stability at a metabolically susceptible position can significantly prolong the in vivo half-life of the final drug molecule.

-

Conformational Control: The presence of two fluorine atoms at the C4 position of the pyrrolidine ring influences its puckering. While monofluorination at the 4-position can bias the ring towards either a Cγ-exo or Cγ-endo pucker, the gem-difluoro substitution is thought to cancel out these strong biasing effects, resulting in a conformational profile that is closer to that of native proline.[2][3] This can be advantageous in maintaining the desired binding conformation to the target enzyme.

-

Modulation of Basicity: The strong electron-withdrawing nature of the fluorine atoms can reduce the basicity of the nearby nitrogen atom in the pyrrolidine ring. This modulation of pKa can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to the target.

-

Enhanced Binding Interactions: In some instances, fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site of the target protein, thereby increasing binding affinity.

Synthesis of Cyanopyrrolidine-Based DPP-4 Inhibitors

This compound is a crucial starting material for the synthesis of a potent class of DPP-4 inhibitors known as cyanopyrrolidines.[1] The general synthetic strategy involves the conversion of the prolinamide moiety into a 2-cyanopyrrolidine group, which is a key pharmacophore for interacting with the active site of the DPP-4 enzyme.

Representative Synthetic Protocol

The following is a representative, multi-step protocol for the synthesis of a 4,4-difluorinated 2-cyanopyrrolidine DPP-4 inhibitor, based on methodologies described in the scientific literature.

Step 1: Dehydration of the Amide to a Nitrile

-

Suspend this compound in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

-

Add a dehydrating agent, such as trifluoroacetic anhydride or Burgess reagent, dropwise at a controlled temperature (typically 0 °C to room temperature).

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, quench the reaction and perform an aqueous workup to isolate the crude (S)-4,4-difluoropyrrolidine-2-carbonitrile.

-

Purify the product by column chromatography.

Step 2: N-Alkylation with a Glycine Derivative

-

Dissolve the purified (S)-4,4-difluoropyrrolidine-2-carbonitrile in a polar aprotic solvent (e.g., dimethylformamide).

-

Add a suitable base (e.g., potassium carbonate or diisopropylethylamine) to the solution.

-

Introduce the desired N-substituted glycine derivative (e.g., an N-protected 2-bromo- or 2-chloroacetamide).

-

Heat the reaction mixture to facilitate the nucleophilic substitution.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, perform an aqueous workup and extract the product.

-

Purify the N-alkylated product by column chromatography.

Step 3: Deprotection (if necessary)

-

If the N-substituent contains a protecting group (e.g., a Boc or Cbz group), remove it under appropriate conditions (e.g., trifluoroacetic acid for Boc or hydrogenolysis for Cbz).

-

Isolate and purify the final DPP-4 inhibitor.

Caption: Synthetic workflow for a DPP-4 inhibitor.

Mechanism of Action of the Resultant DPP-4 Inhibitors

The final cyanopyrrolidine-based compounds synthesized from this compound act as potent and selective inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4).

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells.

The cyanopyrrolidine inhibitors bind to the active site of DPP-4, preventing the degradation of GLP-1 and GIP. This leads to:

-

Increased levels of active GLP-1 and GIP: This prolongs their physiological effects.

-

Enhanced glucose-dependent insulin secretion: The increased incretin levels stimulate the pancreas to release more insulin, but only when blood glucose levels are elevated. This glucose-dependent mechanism significantly reduces the risk of hypoglycemia.

-

Suppressed glucagon secretion: GLP-1 also acts on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.

The dual action of increasing insulin and decreasing glucagon secretion results in improved glycemic control in patients with type 2 diabetes.

Caption: Mechanism of DPP-4 inhibition.

Structure-Activity Relationship (SAR) Insights

The introduction of the 4,4-difluoro substitution on the pyrrolidine ring has a significant impact on the inhibitory potency and selectivity of the final DPP-4 inhibitors. SAR studies have revealed several key principles:

| Substitution Pattern | DPP-4 Inhibitory Activity (IC50) | Key Observations |

| Unsubstituted Pyrrolidine | Moderate | Serves as a baseline for comparison. |

| 4-Monofluoro (cis or trans) | Potent | The fluorine substitution generally enhances potency.[4] |

| 4,4-Difluoro | Highly Potent | Often demonstrates superior potency compared to both unsubstituted and monofluorinated analogs. |

The enhanced potency of the 4,4-difluorinated compounds can be attributed to a combination of factors:

-

Optimal Ring Pucker: The gem-difluoro substitution may enforce a pyrrolidine ring conformation that is optimal for binding to the S1 pocket of the DPP-4 active site.

-

Favorable Interactions: The fluorine atoms may engage in specific, favorable interactions with residues in the enzyme's active site.

-

Increased Metabolic Stability: As previously discussed, the resistance to metabolic degradation leads to a more sustained inhibitory effect in vivo.

Conclusion

This compound is a prime example of how strategic molecular design at the building block level can translate into significant improvements in the therapeutic properties of the final drug. Its role extends beyond that of a simple synthetic precursor; it is a testament to the power of fluorine chemistry in modern drug discovery. By providing a conformationally and metabolically stabilized scaffold, this compound has enabled the development of a new generation of highly potent and selective DPP-4 inhibitors, offering a valuable therapeutic option for the management of type 2 diabetes. The principles illustrated in this guide underscore the importance of a deep understanding of structure-activity relationships and the strategic use of chemical modifications in the ongoing quest for safer and more effective medicines.

References

- 1. usbio.net [usbio.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Minimising conformational bias in fluoroprolines through vicinal difluorination - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01493K [pubs.rsc.org]

- 4. Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 4,4-Difluoro-L-prolinamide Hydrochloride in Modern Drug Discovery: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the biological significance and applications of 4,4-Difluoro-L-prolinamide hydrochloride. While primarily recognized as a pivotal building block in the synthesis of advanced therapeutic agents, its intrinsic structural properties—conferred by geminal fluorination—offer profound implications for medicinal chemistry. This document will deconstruct the core utility of this compound in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the management of type 2 diabetes. Furthermore, it will explore its emerging potential in the fields of neurology and oncology. Detailed experimental protocols and structure-activity relationship (SAR) insights are provided to equip researchers, scientists, and drug development professionals with actionable knowledge for their research endeavors.

Introduction: The Emergence of Fluorinated Prolinamides in Medicinal Chemistry

This compound is a specialized chiral building block whose value is intrinsically linked to the strategic incorporation of fluorine into its proline scaffold.[1] The introduction of geminal fluorine atoms at the C4 position of the pyrrolidine ring imparts unique stereoelectronic properties that significantly influence the conformational behavior, metabolic stability, and binding affinity of molecules that incorporate this moiety.[2][3] Its difluorinated structure enhances stability and bioavailability, making it an attractive component for drug formulation.[1]

While not typically biologically active in isolation, its true power lies in its role as a precursor to highly potent and selective bioactive molecules.[4] This guide will primarily focus on its most well-documented application: the synthesis of cyanopyrrolidine-based Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a cornerstone in the treatment of type 2 diabetes mellitus.[4]

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 426844-51-1 | [5] |

| Molecular Formula | C₅H₉ClF₂N₂O | [5] |

| Molecular Weight | 186.59 g/mol | [5] |

| Form | Solid | [4] |

| Optical Activity | [α]/D −23±5°, c = 0.5 in H₂O | [4] |

| Primary Application | Building block for DPP-IV inhibitors | [4] |

Core Application: A Cornerstone in the Synthesis of DPP-IV Inhibitors

The most significant contribution of this compound to medicine is its role in the synthesis of DPP-IV inhibitors.[2][3] This class of oral hypoglycemic agents, often referred to as "gliptins," has revolutionized the management of type 2 diabetes.[6]

The Incretin Effect and the Role of DPP-IV in Glucose Homeostasis

To appreciate the function of DPP-IV inhibitors, one must first understand the incretin system. In response to food intake, the gut releases incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] These hormones are crucial for maintaining glucose homeostasis through several mechanisms:

-

Stimulation of Insulin Secretion: They enhance glucose-dependent insulin release from pancreatic β-cells.[6]

-

Suppression of Glucagon Secretion: GLP-1 inhibits the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[6]

The physiological challenge is that DPP-IV, a serine protease found on the surface of most cell types, rapidly inactivates GLP-1 and GIP.[6] By inhibiting DPP-IV, the circulating levels of active incretin hormones are increased, thereby prolonging their beneficial effects on glucose control.[6]

Caption: The Incretin Pathway and DPP-IV Inhibition.

Structure-Activity Relationship (SAR): The Advantage of Fluorination

A series of 2-cyanopyrrolidines are among the most potent DPP-IV inhibitors.[2] Research into substitutions at the 3- or 4-position of the cyanopyrrolidine ring has demonstrated that the introduction of fluorine at the 4-position significantly enhances DPP-IV inhibitory activity.[2][3]

Key SAR Insights:

-

Enhanced Potency: 4-fluoro derivatives consistently exhibit better DPP-IV inhibitory activity compared to their non-fluorinated counterparts.[2]

-

Improved Pharmacokinetics: The presence of the fluorine atom often leads to higher plasma drug concentrations after oral administration, suggesting improved metabolic stability and/or bioavailability.[2]

-

Conformational Constraint: The strong inductive effect of the fluoro group enforces a particular pucker upon the pyrrolidine ring, which can lock the molecule into a more favorable conformation for binding to the active site of the DPP-IV enzyme.

-

Selectivity: The precise structure of the inhibitor is crucial for selectivity against other related proteases like DPP8 and DPP9. Inhibition of these other enzymes has been linked to toxicity in preclinical studies, making high selectivity for DPP-IV a critical safety feature.[7] The 4,4-difluoro substitution can contribute to this selectivity by influencing the inhibitor's interaction with the enzyme's binding subsites.[8]

Emerging Therapeutic Frontiers

While the role of this compound in diabetes is well-established, its unique structural features suggest potential applications in other complex therapeutic areas.

Neurological Disorders

The development of drugs for neurological disorders is particularly challenging, in part due to the difficulty of crossing the blood-brain barrier (BBB).[9] Fluorination is a recognized strategy in medicinal chemistry to enhance the lipophilicity of a molecule, which can improve its ability to penetrate the BBB.[9] Consequently, this compound serves as a valuable building block for novel therapeutics targeting neurological conditions such as depression, anxiety, and neurodegenerative diseases like Alzheimer's.[1][9] Proline-rich peptides, for instance, have been investigated for their neuroprotective effects in models of Alzheimer's disease.[10] The enhanced stability and bioavailability conferred by the difluoro-prolinamide moiety make it an attractive scaffold for developing more robust neuro-active peptides and small molecules.[1]

Oncology

The application of fluorinated compounds in oncology is an area of active research. For example, studies have investigated the effects of fluoride on the metabolic and inflammatory responses of glioblastoma cells.[11][12] While these studies do not directly involve this compound, they highlight the potential for fluorinated molecules to modulate biological pathways relevant to cancer progression. The stable scaffold provided by this compound could be used to design targeted inhibitors of enzymes or protein-protein interactions implicated in tumorigenesis. For instance, the PET imaging agent cis-4-[18F]fluoro-D-proline has been used to investigate human brain tumors, suggesting a role for fluorinated prolines in cancer diagnostics and potentially therapy monitoring.[13]

Experimental Methodologies

The practical application of this compound is best illustrated through established experimental protocols. This section provides a representative synthetic pathway to a DPP-IV inhibitor and a standard in vitro assay for assessing biological activity.

Representative Synthesis of a 4-Fluoro-2-cyanopyrrolidine DPP-IV Inhibitor

This protocol outlines a general, multi-step synthesis to create a potent DPP-IV inhibitor, starting from a protected 4-hydroxyproline and illustrating the stage at which a fluorinated prolinamide intermediate, analogous to the topic compound, is generated.

Caption: General Synthetic Workflow for DPP-IV Inhibitors.

Step-by-Step Methodology:

-

Fluorination: Begin with a commercially available protected 4-hydroxyproline derivative (e.g., Boc-4-hydroxyproline methyl ester). The hydroxyl group is converted to a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST). This step is critical for introducing the fluorine that enhances biological activity.

-

Ester Hydrolysis: The methyl ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the corresponding carboxylic acid.

-

Amide Formation: The carboxylic acid is then coupled with ammonia using standard peptide coupling reagents (e.g., EDC and HOBt) to form the prolinamide. This intermediate is structurally analogous to this compound.

-

Dehydration to Nitrile: The primary amide is dehydrated to the corresponding nitrile using a dehydrating agent such as trifluoroacetic anhydride (TFAA). The resulting 2-cyanopyrrolidine is a key pharmacophore for DPP-IV inhibition.

-

Final Coupling: The secondary amine of the cyanopyrrolidine ring is then coupled with a desired side chain (e.g., via N-acylation with an appropriate acyl chloride) to yield the final, active DPP-IV inhibitor.[14] Purification is typically achieved via column chromatography or recrystallization.[15]

In Vitro DPP-IV Inhibition Assay

This protocol describes a standard, continuous fluorometric assay to determine the inhibitory activity of a test compound against the DPP-IV enzyme.

Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC).[16] DPP-IV cleaves the Gly-Pro dipeptide, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC).[17] The rate of increase in fluorescence is directly proportional to the DPP-IV activity. An inhibitor will slow this rate.

Materials:

-

Recombinant human DPP-IV enzyme

-

Gly-Pro-AMC substrate

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 0.1 mg/ml BSA)[17]

-

Test compound (e.g., dissolved in DMSO)

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[4]

Procedure:

-

Reagent Preparation: Prepare working solutions of the DPP-IV enzyme, Gly-Pro-AMC substrate, and test compound at various concentrations in the assay buffer. A serial dilution of the test compound is recommended to determine the IC₅₀ value.

-

Assay Setup: To the wells of the 96-well plate, add the reagents in the following order:

-

Blank Wells: Add assay buffer only.

-

Enzyme Control (100% Activity) Wells: Add assay buffer and DPP-IV enzyme solution.

-

Test Compound Wells: Add assay buffer, DPP-IV enzyme solution, and the test compound at the desired concentration.

-

Positive Control Wells: Add assay buffer, DPP-IV enzyme solution, and the positive control inhibitor.

-

-

Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[16]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes in kinetic mode.[16]

-

Data Analysis:

-

For each well, calculate the rate of reaction (slope) from the linear portion of the fluorescence versus time plot.

-

Subtract the slope of the blank wells from all other readings.

-

Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Enzyme Control Well)] x 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion and Future Perspectives

This compound represents a prime example of how strategic fluorination can yield a building block of immense value in drug discovery. Its primary application in the synthesis of potent and selective DPP-IV inhibitors has had a tangible impact on the treatment of type 2 diabetes. The physicochemical advantages conferred by the geminal difluoro substitution—namely enhanced metabolic stability and conformational pre-organization—provide a compelling rationale for its use.

Looking forward, the potential of this scaffold extends beyond metabolic diseases. As our understanding of the neuro- and oncologic-pharmacology of fluorinated molecules grows, we can anticipate the emergence of novel therapeutics derived from this compound that address unmet needs in these challenging areas. The continued exploration of this and other fluorinated building blocks will undoubtedly remain a fruitful endeavor for medicinal chemists and drug development professionals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. content.abcam.com [content.abcam.com]

- 5. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protective Effects of Proline–Rich Peptide in a Rat Model of Alzheimer Disease: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic Reprogramming Triggered by Fluoride in U-87 Glioblastoma Cells: Implications for Tumor Progression? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Investigation of cis-4-[18F]Fluoro-D-Proline Uptake in Human Brain Tumors After Multimodal Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of Vildagliptin [cjph.com.cn]

- 15. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]

- 16. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 17. diabetesjournals.org [diabetesjournals.org]

The Strategic Role of 4,4-Difluoro-L-prolinamide Hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4,4-Difluoro-L-prolinamide hydrochloride has emerged as a pivotal structural motif in medicinal chemistry, particularly in the design of enzyme inhibitors. Its unique stereoelectronic properties, imparted by the gem-difluoro substitution on the proline ring, offer significant advantages in modulating the potency, selectivity, and pharmacokinetic profile of bioactive molecules. This guide provides a comprehensive overview of the synthesis, physicochemical properties, mechanism of action, and applications of this compound, with a primary focus on its role as a precursor to potent dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. Detailed experimental protocols and in-depth mechanistic discussions are presented to equip researchers with the practical knowledge required to effectively utilize this versatile building block in their drug discovery endeavors.

Introduction: The Rise of Fluorinated Prolines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, owing to its ability to profoundly alter a molecule's physicochemical and biological properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can enhance metabolic stability, improve binding affinity, and modulate pKa. Within the realm of fluorinated amino acids, fluorinated prolines have garnered significant attention due to the critical role of the proline ring in defining the conformation of peptides and peptidomimetics.

This compound, a derivative of L-proline, is a prime example of a strategically fluorinated building block. The gem-difluoro substitution at the 4-position of the pyrrolidine ring introduces a permanent dipole, restricts the ring's pucker, and influences the cis-trans isomerization of the preceding peptide bond.[1] These conformational constraints are instrumental in pre-organizing a ligand for optimal interaction with its biological target. This guide will delve into the technical nuances of this compound, providing a roadmap for its synthesis and application in the development of next-generation therapeutics.

Synthesis and Physicochemical Characterization

The synthesis of this compound is a multi-step process that typically begins with a protected form of 4,4-difluoro-L-proline. A common and efficient strategy involves the amidation of N-Boc-4,4-difluoro-L-proline followed by the deprotection of the Boc group and formation of the hydrochloride salt.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 426844-51-1 | [2] |

| Molecular Formula | C₅H₉ClF₂N₂O | |

| Molecular Weight | 186.59 g/mol | |

| Appearance | White to off-white solid | [2] |

| Melting Point | 222 °C | [2] |

| Optical Rotation | [α]D = -23±5° (c=0.5 in H₂O) | [2] |

| Purity | ≥97% |

Synthetic Workflow

The following diagram illustrates a typical synthetic route to this compound.

References

discovery and history of fluorinated proline analogs

An In-Depth Technical Guide to the Discovery and History of Fluorinated Proline Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into amino acids has become a cornerstone of modern medicinal chemistry and chemical biology. Among these, fluorinated proline analogs stand out for their profound ability to modulate peptide and protein conformation, stability, and biological activity. This guide provides a comprehensive overview of the discovery and history of these remarkable molecules. We will delve into the initial pioneering syntheses, the evolution of synthetic methodologies, and the fundamental stereoelectronic principles that govern their unique conformational behavior. Through detailed explanations, experimental protocols, and visual diagrams, this document aims to equip researchers with the foundational knowledge and practical insights necessary to leverage fluorinated proline analogs in their own research and drug discovery endeavors.

Introduction: The Unique Intersection of Proline and Fluorine

Proline, with its cyclic side chain that incorporates the backbone nitrogen, is a unique proteinogenic amino acid. This structural constraint imparts significant rigidity to the polypeptide chain, influencing secondary structure and playing a critical role in protein folding and stability.[1][2][3][4][5][6] The pyrrolidine ring of proline can adopt distinct puckered conformations (Cγ-endo and Cγ-exo), and the preceding peptide bond can exist in either a cis or trans conformation. The equilibrium between these states is a key determinant of protein structure and function.

Fluorine, the most electronegative element, possesses a small van der Waals radius, similar to that of hydrogen.[7] Its introduction into organic molecules, however, can dramatically alter their physicochemical properties, including pKa, metabolic stability, and binding affinity, without introducing significant steric bulk.[7][8][9][10][11] The judicious placement of fluorine can therefore be a powerful tool in drug design.[7][8][9][10][11]

The convergence of proline's conformational rigidity and fluorine's potent stereoelectronic effects gives rise to fluorinated proline analogs—powerful tools for fine-tuning peptide and protein architecture.[1][2][3][4] This guide will explore the journey of these analogs from their initial discovery to their current-day applications as sophisticated molecular probes and therapeutic building blocks.

The Genesis of Fluorinated Prolines: A Historical Perspective

The exploration of fluorinated proline analogs has its roots in the study of collagen, the most abundant protein in animals, which is rich in the post-translationally modified amino acid 4-hydroxyproline.[1][2][3] Early investigations sought to understand the role of this hydroxylation in collagen stability.

The seminal synthesis of 4-fluoroprolines was first reported in 1965 by Gottlieb and Witkop .[12][13] Their work laid the foundation for decades of research into the effects of these analogs on peptide and protein structure. These initial studies were primarily focused on using fluoroprolines to probe the mechanism of collagen hydroxylation.[14] It was observed that these fluorinated analogs could be successfully incorporated into collagen proteins, paving the way for their use as tools to modulate protein stability.[14]

Caption: A timeline highlighting key milestones in the discovery and development of fluorinated proline analogs.

The Evolution of Synthetic Strategies

The initial syntheses of fluorinated prolines have been significantly refined over the years to provide more efficient, scalable, and stereoselective routes. A common and advantageous starting material for the synthesis of 4-fluoroprolines is (2S,4R)-4-hydroxyproline (HypOH), a readily available and inexpensive natural product derived from collagen.[15]

Key Synthetic Transformations

The core of most synthetic approaches involves the displacement of the hydroxyl group of hydroxyproline with a fluoride ion. This is typically achieved through an SN2 reaction, which results in the inversion of stereochemistry at the C4 position.[15]

A widely used method employs diethylaminosulfur trifluoride (DAST) or its congeners as the fluorinating agent.[14][15] DAST serves to both activate the hydroxyl group and provide the fluoride nucleophile.[15] However, DAST is known to be expensive and potentially explosive, which has prompted the development of alternative methods.[15]

More recent and scalable syntheses utilize a two-step process:

-

Activation of the hydroxyl group: This is often achieved by converting it into a good leaving group, such as a triflate.

-

Nucleophilic displacement: The activated hydroxyl group is then displaced by a fluoride salt, such as tetra-n-butylammonium fluoride (TBAF) .[14][15]

Caption: A generalized workflow for the synthesis of (2S,4S)-4-fluoroproline from (2S,4R)-4-hydroxyproline.

Experimental Protocol: Synthesis of (2S,4R)-4-Fluoroproline from (2S,4S)-4-Hydroxyproline (via Mitsunobu and Fluorination)

To obtain the (2S,4R) diastereomer from a (2S,4S) starting material, a stereochemical inversion of the hydroxyl group is necessary prior to fluorination. The Mitsunobu reaction is a reliable method for this purpose.

Step 1: Stereochemical Inversion of Hydroxyproline (Mitsunobu Reaction)

-

To a solution of Boc-(2S,4S)-Hyp-OMe (1.0 eq) in anhydrous THF at 0 °C, add triphenylphosphine (1.5 eq) and benzoic acid (1.5 eq).

-

Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

-

Purify the crude product by flash chromatography to yield the inverted benzoate ester.

-

Saponify the benzoate ester using LiOH in a THF/water mixture to yield Boc-(2S,4R)-Hyp-OMe.

Step 2: Fluorination

-

Dissolve the Boc-(2S,4R)-Hyp-OMe (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C.

-

Slowly add DAST (1.2 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction with saturated aqueous NaHCO₃.

-

Extract the product with CH₂Cl₂ and purify by flash chromatography to obtain the protected (2S,4S)-4-fluoroproline methyl ester.

Step 3: Deprotection

-

Treat the protected fluoroproline with 6N HCl and heat at reflux for 4 hours to remove both the Boc and methyl ester protecting groups.

-

Concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of (2S,4S)-4-fluoroproline.

The Profound Impact of Fluorine on Proline Conformation

The introduction of a highly electronegative fluorine atom at the C4 position of the pyrrolidine ring has profound and predictable consequences on its conformation due to stereoelectronic effects.[1][2][3]

Control of Pyrrolidine Ring Pucker

The conformation of the five-membered pyrrolidine ring is not planar and exists in one of two preferred puckered states: Cγ-endo (the Cγ atom is on the same side as the carboxyl group) or Cγ-exo (the Cγ atom is on the opposite side of the carboxyl group). The presence of a fluorine atom at C4 strongly biases this equilibrium.

This conformational preference is governed by the gauche effect , where a conformation is favored when the fluorine atom is gauche (60° dihedral angle) to the electron-donating nitrogen atom of the ring.

-

(2S,4R)-4-fluoroproline ((4R)-FPro) : The fluorine atom is in the trans configuration relative to the carboxyl group. To satisfy the gauche effect, the ring adopts a Cγ-exo pucker.[1][16]

-

(2S,4S)-4-fluoroproline ((4S)-FPro) : The fluorine atom is in the cis configuration relative to the carboxyl group. The gauche effect is satisfied when the ring adopts a Cγ-endo pucker.[1]

Caption: Stereoelectronic control of pyrrolidine ring pucker by the gauche effect in 4-fluoroproline diastereomers.

Influence on Peptidyl-Prolyl Bond Isomerization

The puckering of the proline ring, in turn, influences the cis/trans isomerization of the preceding peptide bond.

-

Cγ-exo pucker ((4R)-FPro) : This conformation is often associated with a preference for the trans peptide bond.[1][2][16] This is partly due to the stabilization of an n→π* interaction between the carbonyl oxygen of the preceding residue and the carbonyl carbon of the proline.[2]

-

Cγ-endo pucker ((4S)-FPro) : This pucker tends to favor the cis peptide bond.[1]

| Diastereomer | Favored Ring Pucker | Favored Peptide Bond Conformation |

| (2S,4R)-4-Fluoroproline | Cγ-exo | trans |

| (2S,4S)-4-Fluoroproline | Cγ-endo | cis |

This predictable control over both ring pucker and amide bond conformation makes fluorinated prolines invaluable tools for "pre-organizing" peptide and protein structures for enhanced stability or specific biological interactions.[1][16]

Applications in Research and Drug Discovery

The unique properties of fluorinated proline analogs have led to their widespread use in various fields of chemical biology and medicinal chemistry.

Protein and Peptide Engineering

A major application is in the stabilization of protein and peptide structures.[1][2][3][4][16] By replacing a native proline with a fluorinated analog that favors the naturally occurring conformation, the entropic cost of folding is reduced, leading to increased thermodynamic stability.[16] This has been demonstrated in numerous systems, most notably in stabilizing the collagen triple helix.[2][17]

Drug Design and Medicinal Chemistry

In drug design, fluorinated prolines can be used to lock a peptide or small molecule inhibitor into a specific bioactive conformation, thereby enhancing its potency and selectivity.[18][19] The fluorine atom can also improve pharmacokinetic properties by blocking sites of metabolic degradation.[9][10]

19F NMR Spectroscopy

Fluorine has a spin of 1/2 and a high gyromagnetic ratio, making 19F NMR a highly sensitive spectroscopic technique.[6][20] Incorporating a fluorinated proline into a peptide or protein provides a unique spectroscopic handle to study its structure, dynamics, and interactions with other molecules, even in complex biological environments.[6][20][21]

Future Outlook

The field of fluorinated proline analogs continues to evolve. Current research is focused on the synthesis of novel analogs with different substitution patterns (e.g., at the 3-position or with multiple fluorine atoms) to further expand the toolkit for conformational control.[6][12][13][22][23] The development of chemoenzymatic and biosynthetic methods for the incorporation of these analogs into proteins is also an active area of investigation.[5][24] As our understanding of the subtle interplay between fluorine stereoelectronics and protein structure deepens, fluorinated proline analogs are poised to play an even more significant role in the design of next-generation therapeutics and engineered biomaterials.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. | Semantic Scholar [semanticscholar.org]

- 5. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The synthesis of fluorinated proline analogues - ePrints Soton [eprints.soton.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. raineslab.com [raineslab.com]

- 15. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Synthesis of new fluorinated proline analogues from polyfluoroalkyl β-ketoacetals and ethyl isocyanoacetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]

- 24. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

theoretical studies of 4,4-Difluoro-L-prolinamide hydrochloride

An In-depth Technical Guide to the Theoretical Studies of 4,4-Difluoro-L-prolinamide Hydrochloride

Abstract

This compound is a specialized fluorinated amino acid derivative that serves as a critical building block in modern medicinal chemistry. Its incorporation into peptides and small molecule therapeutics can significantly modulate conformational preferences, metabolic stability, and bioavailability. This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the nuanced structural and electronic properties of this compound. We will explore the rationale behind computational choices, from quantum mechanical calculations to molecular dynamics, and delve into the conformational landscape of the pyrrolidine ring, the electronic influence of gem-difluorination, and the resulting spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational insights for the rational design of novel therapeutics incorporating this unique proline analog.

Introduction: The Significance of Fluorinated Proline Analogs